Product packaging for 1-(oxetan-2-yl)propan-1-one(Cat. No.:CAS No. 1781800-25-6)

1-(oxetan-2-yl)propan-1-one

Cat. No.: B6282816
CAS No.: 1781800-25-6
M. Wt: 114.1
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Description

1-(Oxetan-2-yl)propan-1-one (CAS 1781800-25-6) is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14. It belongs to the class of oxetane-containing compounds, which are increasingly valued in modern drug discovery for their ability to improve the physicochemical properties of drug candidates. The oxetane ring is a highly polar, three-dimensional motif that can serve as a carbonyl bioisostere or be used to fine-tune key parameters such as metabolic stability, aqueous solubility, and pKa . Researchers utilize this ketone derivative as a versatile synthetic intermediate or building block for the preparation of more complex molecules, including potential pharmaceutical agents. For instance, structural analogues like 1-(Oxetan-2-yl)propan-1-amine demonstrate the relevance of this scaffold in medicinal chemistry . The exploration of oxetanes is a growing field, with several oxetane-containing compounds currently in clinical trials for various diseases . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1781800-25-6

Molecular Formula

C6H10O2

Molecular Weight

114.1

Purity

93

Origin of Product

United States

Structural Classification and Unique Features of 1 Oxetan 2 Yl Propan 1 One

1-(oxetan-2-yl)propan-1-one is a heterocyclic ketone. Its structure is characterized by a four-membered ether ring, known as an oxetane (B1205548), attached at the 2-position to a propan-1-one moiety. This arrangement gives rise to a unique interplay of chemical properties.

Interactive Data Table: Properties of this compound

Property Value
CAS Number 1781800-25-6 chemsrc.com
Molecular Formula C6H10O2

Data sourced from available chemical databases.

The most defining feature of the oxetane ring is its significant ring strain, estimated to be around 25.5 kcal/mol (106 kJ/mol). mdpi.combeilstein-journals.org This strain arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. For instance, the C-O-C bond angle in an unsubstituted oxetane is approximately 90.2°, and the C-C-C angle is about 84.8°. acs.org This inherent strain makes the oxetane ring susceptible to ring-opening reactions, a feature that synthetic chemists can exploit. beilstein-journals.orgacs.org

The ketone functional group, a carbonyl (C=O) bonded to two other carbon atoms, introduces polarity and a site for nucleophilic attack. In this compound, the ketone's electrophilic carbon is adjacent to the oxetane ring. This proximity can lead to interesting electronic interactions and reactivity patterns. The electron-withdrawing nature of the carbonyl group can influence the adjacent C-O bond within the oxetane ring, potentially affecting its stability and reactivity.

Contextualization of Oxetane Motifs As Versatile Scaffolds in Synthetic Chemistry

The oxetane (B1205548) motif has gained considerable traction in contemporary synthetic and medicinal chemistry. acs.orgacs.orgnih.gov Initially viewed as a somewhat esoteric curiosity, the four-membered ring is now recognized as a valuable building block for several reasons.

One of the primary applications of oxetanes is as a "bioisostere" for other common chemical groups. acs.orgnih.gov A bioisostere is a substituent or group with similar physical or chemical properties that produce broadly similar biological effects. The oxetane ring has been successfully employed as a replacement for gem-dimethyl groups (two methyl groups on the same carbon) and carbonyl groups. beilstein-journals.orgacs.orgnih.gov Replacing a gem-dimethyl group with an oxetane can enhance a molecule's polarity and aqueous solubility while maintaining a similar spatial arrangement, which are often desirable properties in drug candidates. beilstein-journals.orgresearchgate.net

Furthermore, the introduction of an oxetane can improve metabolic stability. acs.orgacs.org For example, where a carbonyl group might be susceptible to metabolic reduction, a chemically more robust oxetane can be used instead. acs.org The strained nature of the oxetane ring also makes it a reactive handle for further chemical transformations, allowing it to serve as a synthetic intermediate that can be opened to form larger, more complex structures. acs.orgresearchgate.net

Significance of Ketone Functionalities in Four Membered Heterocyclic Systems

The presence of a ketone functionality on a four-membered heterocycle like oxetane (B1205548) imparts specific reactivity to the molecule. Ketones are fundamental functional groups in organic synthesis, serving as precursors to a vast array of other functionalities through reactions like reduction to alcohols, conversion to imines, and various carbon-carbon bond-forming reactions. researchgate.netreagent.co.uk

In the context of a molecule like 1-(oxetan-2-yl)propan-1-one, the ketone group provides a key reaction site. The reactivity of the ketone is influenced by the adjacent oxetane ring. The inductive effect of the oxygen atom in the ring can modulate the electrophilicity of the carbonyl carbon.

Moreover, the combination of a ketone and a strained ring system offers unique synthetic possibilities. For instance, reactions targeting the ketone could potentially trigger or be followed by a ring-opening of the oxetane, leading to complex molecular rearrangements and the formation of novel scaffolds. The study of α-haloketones in heterocyclic synthesis has shown that the interplay between a carbonyl group and a nearby reactive site can lead to a rich variety of cyclization and substitution products. nih.govuwindsor.ca While not a haloketone, this compound shares the principle of a reactive functional group positioned next to another key structural element.

Overview of Research Trajectories for Oxetane Containing Ketones and Their Derivatives

Direct Synthesis Approaches to 1-(oxetan-2-yl)propan-1-one

Direct approaches involve the construction of the final molecule in a single key step, either by forming the oxetane ring on a precursor already containing the ketone or by attaching the propanone group to a pre-existing oxetane.

Cyclization Strategies for the Oxetane Ring Formation with Pre-existing Ketone Functionality

The formation of the oxetane ring in the presence of a ketone functionality is a significant synthetic challenge. acs.org Intramolecular cyclization is a primary strategy, typically involving a Williamson etherification on a suitable acyclic precursor. This precursor must contain a hydroxyl group and a good leaving group at the appropriate positions to facilitate a 4-exo-tet cyclization.

A general precursor for this approach would be a 1,3-halohydrin derivative bearing the propanone group. For instance, the synthesis could start from a β-halo ketone. An enantioselective reduction of the ketone could be followed by an intramolecular Williamson ether cyclization promoted by a base like potassium hydroxide (B78521) to yield an enantioenriched 2-substituted oxetane. acs.org A subsequent oxidation would then furnish the target ketone.

Another powerful method for constructing the oxetane skeleton is the Paternò-Büchi reaction, a [2+2] photocycloaddition of an alkene with a ketone or aldehyde. magtech.com.cnnih.gov While this is a well-established photochemical process, its application to form 2-acyl oxetanes directly is substrate-dependent and can be complicated by issues of reactivity and selectivity. nih.gov

A more recent strategy involves the intramolecular cyclization of radical intermediates. For example, ketyl radicals can undergo Giese-type additions followed by a Williamson etherification sequence to form the oxetane ring. beilstein-journals.org This approach has been demonstrated in the synthesis of complex molecules containing oxetane motifs. beilstein-journals.orgnih.gov

Table 1: Representative Cyclization Strategies for Oxetane Formation

Method Description Key Reagents/Conditions Reference
Intramolecular Williamson Etherification Cyclization of a 1,3-halohydrin or a similar substrate with a hydroxyl group and a leaving group. Base (e.g., NaH, KOH, KOtBu) acs.org
Paternò-Büchi Reaction [2+2] Photocycloaddition between a carbonyl compound and an alkene. UV light magtech.com.cnnih.gov

| Radical Cyclization | Generation of a radical which undergoes intramolecular addition followed by cyclization. | Photochemical or chemical radical initiator | beilstein-journals.orgnih.gov |

Introduction of the Propanone Moiety onto Pre-formed Oxetane Scaffolds

An alternative direct approach involves the functionalization of a pre-formed oxetane ring. This strategy is advantageous as it utilizes stable and often commercially available oxetane building blocks. The most direct method would be a Friedel-Crafts-type acylation, but the oxetane ring's sensitivity to strong Lewis acids makes this challenging.

A more feasible approach is the reaction of an organometallic reagent with a suitable oxetane-2-carboxaldehyde or oxetane-2-carboxylic acid derivative. For instance, oxetane-2-carboxaldehyde can be reacted with an ethyl Grignard reagent (ethylmagnesium bromide) or ethyllithium (B1215237), followed by oxidation of the resulting secondary alcohol, 1-(oxetan-2-yl)propan-1-ol (B6235186), to yield the desired ketone.

Indirect Synthetic Pathways via Precursors and Functional Group Interconversions

Indirect methods involve the synthesis of a closely related precursor molecule, which is then converted to this compound through functional group interconversion. These multi-step pathways often offer greater control over selectivity.

Synthesis of 1-(oxetan-2-yl)propan-1-ol and Subsequent Oxidation Methodologies

A common and reliable indirect route is the synthesis of the corresponding secondary alcohol, 1-(oxetan-2-yl)propan-1-ol uni.lu, followed by its oxidation.

The synthesis of the alcohol precursor can be achieved by reacting oxetane-2-carboxaldehyde with an ethyl organometallic reagent as described previously. Once the alcohol is obtained, a variety of oxidation methods can be employed to convert it to the ketone. The choice of oxidant is crucial to avoid cleavage of the acid- and base-sensitive oxetane ring.

Table 2: Selected Oxidation Methods for 1-(oxetan-2-yl)propan-1-ol

Oxidation Reagent Description Advantages Potential Issues
PCC (Pyridinium chlorochromate) A common, mild oxidant for converting primary and secondary alcohols to aldehydes and ketones, respectively. Generally reliable, mild conditions. Toxicity of chromium reagents.
DMP (Dess-Martin periodinane) A hypervalent iodine reagent that provides a mild and selective oxidation. Mild, neutral pH, high yields. Reagent can be shock-sensitive.
Swern Oxidation Uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile (e.g., oxalyl chloride), followed by a hindered base. Very mild, low temperature, avoids heavy metals. Requires careful temperature control, produces odorous byproducts.

| TEMPO-based Oxidation | Utilizes (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical as a catalyst with a stoichiometric co-oxidant like sodium hypochlorite. | Catalytic, mild, high selectivity for primary and secondary alcohols. | Requires careful control of pH and stoichiometry. |

Derivatization of Oxetane-2-yl Carboxylic Acid Derivatives

Another indirect pathway begins with oxetane-2-carboxylic acid or its esters. These starting materials can be converted to the propanone moiety using organometallic chemistry. For example, an oxetane-2-carboxylic acid ester can be reacted with an excess of an ethyl Grignard or ethyllithium reagent. However, this often leads to the tertiary alcohol via double addition.

A more controlled method is the reaction of an ethyl organometallic reagent with a Weinreb amide of oxetane-2-carboxylic acid. The resulting N-methoxy-N-methylamide is stable to further addition, and upon acidic workup, it hydrolyzes to furnish the desired ketone, this compound.

It is important to note that many oxetane-carboxylic acids have been found to be unstable, with a tendency to isomerize into lactones, especially upon heating or under acidic conditions. nih.govacs.org This instability must be considered when planning synthetic routes involving these intermediates, favoring mild reaction conditions.

Chemo-, Regio-, and Stereoselective Considerations in the Synthesis of this compound

The synthesis of this compound requires careful control over several aspects of selectivity. nih.gov

Chemoselectivity: In multi-functional precursors, reactions must selectively target the desired functional group. For instance, during the oxidation of 1-(oxetan-2-yl)propan-1-ol, the chosen reagent must selectively oxidize the alcohol without affecting the oxetane ring. Similarly, when derivatizing oxetane-2-carboxylic acid, the conditions must not promote ring-opening or isomerization. nih.govacs.org

Regioselectivity: In cyclization reactions, such as the Williamson etherification, the regioselectivity of the ring closure is critical. The reaction must favor the 4-exo-tet pathway to form the four-membered oxetane ring over competing pathways that could lead to larger rings or elimination products. acs.org The Paternò-Büchi reaction's regioselectivity is also a key consideration and is highly dependent on the electronic properties of the reacting alkene and carbonyl compound. magtech.com.cn

Stereoselectivity: The 2-position of this compound is a stereocenter. Therefore, controlling the stereochemistry is a significant aspect of its synthesis. Enantioselective synthesis can be achieved through several strategies. One approach involves the enantioselective reduction of a β-halo ketone precursor, which sets the stereocenter before the oxetane ring is formed via cyclization. acs.org Alternatively, chiral catalysts can be used in reactions that form the oxetane ring or introduce the side chain, guiding the formation of one enantiomer over the other. The stereoselective synthesis of substituted oxetanes has been achieved with high enantiomeric excess using such methods. acs.org

Metal-Catalyzed and Organocatalytic Approaches to Oxetane-Substituted Ketones

The construction of the strained oxetane ring or the functionalization of a pre-existing one requires sophisticated chemical methods. Modern catalysis offers powerful tools to achieve this with high efficiency and selectivity.

Metal-Catalyzed Syntheses:

Several metal-catalyzed reactions are pivotal in the synthesis of the oxetane core. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene, is a classic method for forming oxetanes. nih.govbeilstein-journals.orgorganic-chemistry.org More advanced and predictable methods often rely on transition metal catalysis.

Formal [2+2] cycloadditions, for instance, can be catalyzed by Lewis acids. Mikami and co-workers developed an asymmetric synthesis of 2-trifluoromethyl-substituted oxetanes using chiral copper(II) or palladium(II) complexes to react trifluoropyruvate with vinyl ethers. acs.org This approach highlights the potential for creating chiral 2-substituted oxetanes with high enantioselectivity. Another strategy involves the intramolecular cyclization of haloalcohols. For example, the intramolecular O-vinylation of γ-bromohomoallylic alcohols using a copper(I) iodide catalyst with 1,10-phenanthroline (B135089) as a ligand yields 2-methyleneoxetanes, which are versatile intermediates that could potentially be converted to the desired ketone. organic-chemistry.org

A plausible metal-catalyzed route to a precursor for this compound could involve the gold-catalyzed reaction of a suitably substituted propargylic alcohol. While direct synthesis of 2-acyl oxetanes via this method is not established, gold catalysts have proven effective in synthesizing oxetan-3-ones from propargylic alcohols in a single step. scispace.com This demonstrates the power of gold catalysis in forming the strained oxetane ring under mild conditions.

Organocatalytic Syntheses:

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a complementary and powerful strategy, often providing excellent stereocontrol without the need for potentially toxic or expensive metals. For the synthesis of complex molecules containing oxetane rings, bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, have been employed. nih.gov These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating highly enantioselective reactions.

N-Heterocyclic carbenes (NHCs) have also been used to catalyze the [2+2] annulation of substrates to form oxetanes. nih.gov For instance, Scheidt and colleagues reported an NHC-catalyzed reaction between trifluoromethyl ketones and allenoates to produce 2-alkylideneoxetanes. nih.gov

A general organocatalytic strategy for preparing a chiral precursor to this compound could involve the enantioselective reduction of a β-halo ketone, followed by a base-mediated intramolecular Williamson etherification to close the oxetane ring. acs.org The initial enantioselective reduction can be achieved with a chiral organocatalyst, setting the stereocenter that will become the 2-position of the oxetane.

Catalytic Approach Catalyst Type Key Reaction Potential Application for this compound
Metal-CatalysisCopper(I) or Palladium(II)Formal [2+2] CycloadditionAsymmetric synthesis of a 2-substituted oxetane precursor. acs.org
Metal-CatalysisCopper(I)Intramolecular O-vinylationFormation of a 2-methyleneoxetane intermediate from a γ-bromoallylic alcohol. organic-chemistry.org
OrganocatalysisN-Heterocyclic Carbene (NHC)[2+2] AnnulationSynthesis of a 2-alkylideneoxetane precursor. nih.gov
OrganocatalysisThiourea/SquaramideAsymmetric Halogenation/CyclizationEnantioselective synthesis of complex molecules featuring an oxetane ring. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ontosight.ai The synthesis of a specialized chemical like this compound can be made more sustainable by incorporating these principles.

Key Green Chemistry Strategies:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as catalysts can be used in small amounts and recycled, increasing atom economy and reducing waste. chemrxiv.org Both the metal-catalyzed and organocatalytic methods discussed above adhere to this principle.

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. Photocatalytic methods that utilize visible light instead of high-energy UV radiation are a step in this direction. beilstein-journals.orgrsc.org Microwave-assisted synthesis can also enhance reaction rates and reduce reaction times, leading to energy savings.

Use of Renewable Feedstocks: A truly sustainable synthesis would start from renewable resources. For oxetanes, this could involve using precursors derived from sugars or other biomass. illinois.edu For example, Fleet and co-workers demonstrated that sugars can serve as enantioenriched starting materials for the diastereoselective formation of oxetanes. illinois.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. [2+2] cycloadditions are inherently atom-economical as all atoms of the reactants are incorporated into the product. nih.gov

Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be avoided or made innocuous. The development of reactions that can be performed in water or other environmentally benign solvents is a key goal. acs.org Fan and co-workers found that in an oxidative cyclization reaction, the use of water as a solvent selectively produced oxetanes over cyclopropanes. acs.org

Biocatalysis: Enzymes and whole-cell systems offer highly selective and environmentally friendly catalytic alternatives. A biocatalytic platform using a halohydrin dehalogenase has been engineered for the enantioselective formation of chiral oxetanes. researchgate.net This approach operates under mild conditions in aqueous media, representing a significant advancement in green oxetane synthesis.

A sustainable synthesis of this compound could envision a chemoenzymatic route. For example, a prochiral ketone could be asymmetrically reduced using a biocatalyst to form a chiral alcohol, which is then converted into a precursor for a metal-catalyzed or organocatalyzed ring-closing reaction under mild, energy-efficient conditions.

Green Chemistry Principle Application in Oxetane Synthesis Example
Catalysis Use of small amounts of reusable catalysts to improve efficiency and reduce waste.Copper-catalyzed intramolecular cyclization or organocatalytic asymmetric reactions. organic-chemistry.orgnih.gov
Renewable Feedstocks Starting from biomass-derived materials instead of petrochemicals.Synthesis of oxetanes from sugar-derived precursors. illinois.edu
Energy Efficiency Using milder reaction conditions to save energy.Visible-light mediated photocatalysis or enzyme-catalyzed reactions at ambient temperature. rsc.orgresearchgate.net
Atom Economy Maximizing the incorporation of reactant atoms into the final product.[2+2] cycloaddition reactions, such as the Paternò-Büchi reaction. nih.gov
Safer Solvents Replacing hazardous organic solvents with greener alternatives.Performing cyclization reactions in water. acs.org
Biocatalysis Employing enzymes or whole cells for high selectivity and mild conditions.Enantioselective synthesis of chiral oxetanes using engineered halohydrin dehalogenases. researchgate.net

Reactivity Profile of the Oxetane Ring in this compound

The four-membered oxetane ring is a key structural feature that governs much of the reactivity of this compound. nih.gov While less reactive than the analogous three-membered epoxides, oxetanes are significantly more reactive than their five-membered tetrahydrofuran (B95107) counterparts due to substantial ring strain, estimated to be around 25.5 kcal/mol. wikipedia.orgbeilstein-journals.orgresearchgate.net This strain makes the ring susceptible to cleavage under various conditions. wikipedia.org

Nucleophilic Ring-Opening Reactions: Mechanisms and Selectivity

The ring-opening of unsymmetrical oxetanes by nucleophiles is a major class of reactions. magtech.com.cn These reactions typically proceed via an SN2 mechanism. chemistrysteps.comyoutube.comlibretexts.org The regioselectivity of the attack is influenced by both steric and electronic factors. magtech.com.cn

With strong nucleophiles, the attack generally occurs at the less sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn In the case of this compound, this would be the C4 position of the oxetane ring. However, the presence of the carbonyl group at the C2 position introduces electronic effects that can influence the regioselectivity.

Under basic or neutral conditions, strong nucleophiles such as Grignard reagents, organolithium compounds, and amines will react with the oxetane ring. wikipedia.orglibretexts.orglibretexts.org For instance, the reaction with a Grignard reagent would lead to the formation of a primary alcohol after an aqueous workup. libretexts.orglibretexts.org

NucleophileProduct after Ring-Opening and Workup
Grignard Reagent (RMgX)Primary alcohol with an extended carbon chain
Amine (RNH₂)Amino alcohol
Lithium aluminum hydride (LiAlH₄)Diol (after reduction of the carbonyl)

This table illustrates the expected products from the nucleophilic ring-opening of the oxetane in this compound by various strong nucleophiles.

In acidic conditions, the reaction mechanism can shift towards a more SN1-like character. libretexts.org The oxygen atom of the oxetane is first protonated, making the ring more susceptible to nucleophilic attack. researchgate.net With unsymmetrical oxetanes, weak nucleophiles tend to attack the more substituted carbon atom. magtech.com.cnlibretexts.org This is because the transition state has significant carbocationic character, which is stabilized by the substituent. For this compound, this would favor attack at the C2 position.

Electrophilic and Radical Ring-Opening Pathways

While less common than nucleophilic ring-opening, electrophilic and radical pathways for oxetane ring-opening exist. magtech.com.cn Electrophilic ring-enlargement reactions can occur, and radical ring-opening coupling reactions often proceed at the more sterically hindered carbon atom. magtech.com.cn The generation of radicals, for example through the use of radical initiators, can lead to ring-opening polymerization of oxetanes. nih.govnih.govchemrxiv.organr.frmdpi.com In the context of this compound, the propanoyl substituent could influence the stability of any radical intermediates formed.

Catalyst-Mediated Ring-Opening Transformations

Various catalysts can mediate the ring-opening of oxetanes. Lewis acids are commonly employed to activate the oxetane ring towards nucleophilic attack. beilstein-journals.orgmagtech.com.cn For example, indium(III) triflate has been used to catalyze the intramolecular cyclization of 3-amido oxetanes to form oxazolines. rsc.org Transition metal catalysts, such as those based on palladium, can also effect ring-opening reactions, including hydrogenolysis. magtech.com.cn The choice of catalyst can significantly influence the regioselectivity and the nature of the resulting products. researchgate.net

Reactivity Profile of the Propan-1-one Carbonyl Group

The propan-1-one moiety of this compound exhibits the characteristic reactivity of a ketone. This includes susceptibility to nucleophilic attack at the carbonyl carbon and the ability to form an enolate at the alpha-position.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the propan-1-one group is electrophilic and reacts with a variety of nucleophiles. nou.edu.ng These reactions include additions of organometallic reagents (like Grignard reagents), cyanide, and derivatives of ammonia. nou.edu.ng

For example, reaction with a Grignard reagent would lead to a tertiary alcohol upon workup. Condensation reactions with compounds like hydroxylamine (B1172632) or hydrazine (B178648) derivatives would yield oximes and hydrazones, respectively. nou.edu.ng

ReagentProduct Type
Grignard Reagent (R'MgX)Tertiary alcohol
Sodium Cyanide (NaCN) followed by acidCyanohydrin
Hydroxylamine (NH₂OH)Oxime
Hydrazine (NH₂NH₂)Hydrazone

This table summarizes the types of products formed from the reaction of the propan-1-one carbonyl group with various nucleophiles.

Alpha-Functionalization via Enolate Chemistry

The protons on the carbon atom alpha to the carbonyl group (the C2 of the propanoyl chain) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for functionalization at the alpha-position. chemrxiv.org This is a cornerstone of carbonyl chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. chemrxiv.orgacs.org

Recent advancements have also explored oxidative umpolung strategies, where the polarity of the alpha-position is reversed, allowing for reactions with nucleophiles. chemrxiv.orgacs.org This can be achieved through electrochemical methods or by using hypervalent iodine reagents. chemrxiv.orgacs.org

Selective Reduction and Oxidation Reactions of the Ketone

The ketone moiety of this compound is a primary site for selective reduction and oxidation reactions. These transformations can be controlled to target the carbonyl group while preserving the oxetane ring.

Selective Reduction: The carbonyl group can be selectively reduced to a secondary alcohol, yielding 1-(oxetan-2-yl)propan-1-ol. sigmaaldrich.com This transformation is typically achieved using standard hydride-based reducing agents. The choice of reagent can influence the selectivity and reaction conditions, preventing cleavage of the strained oxetane ring.

Interactive Table: Reagents for Ketone Reduction

Reducing Agent Typical Solvent Conditions Expected Product Notes
Sodium borohydride (B1222165) (NaBH₄) Methanol, Ethanol 0°C to room temp. 1-(oxetan-2-yl)propan-1-ol Mild and selective for ketones.

Oxidation Reactions: Ketones are generally resistant to oxidation under mild conditions. Strong oxidizing agents are required for further reaction, which typically involves carbon-carbon bond cleavage. In the case of this compound, such harsh conditions would likely lead to the degradation of the oxetane ring as well. Conversely, the oxidation of the corresponding alcohol, 1-(oxetan-2-yl)propan-1-ol, serves as a primary synthetic route to the ketone. Reagents like pyridinium (B92312) chlorochromate (PCC) or a Jones oxidation (CrO₃/H₂SO₄) are effective for this transformation.

Interplay and Synergistic Effects between Oxetane Ring and Ketone Functionality Reactivity

The proximity of the oxetane ring and the ketone functionality leads to a mutual influence on their reactivity. The electron-withdrawing nature of both the ether oxygen and the carbonyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. acs.org

Interactive Table: Functional Group Properties and Interactions

Functional Group Key Property Influence on Adjacent Group Potential Synergistic Reaction
Ketone (C=O) Electrophilic carbon, planar geometry Electron-withdrawing, activates oxetane ring Lewis acid-mediated conjugate addition and ring-opening

Transition Metal-Catalyzed Reactions Involving this compound as a Substrate or Ligand

Transition metals can be employed to catalyze a variety of transformations involving this compound, either by activating it as a substrate or by utilizing it as a ligand.

As a Substrate: While specific studies on this molecule are scarce, related chemistry suggests several possibilities. Palladium-catalyzed intramolecular C-O bond formation is a known method for creating heterocyclic structures and could potentially be applied. acs.org Iridium-based catalysts are used in "hydrogen borrowing" C-alkylation reactions where ketones react with alcohols; the compatibility of oxetane moieties in such reactions has been demonstrated, suggesting this compound could act as a substrate. nih.gov Furthermore, transition metals are known to catalyze the ring-opening of strained rings like oxetanes. researchgate.net

As a Ligand: The oxygen atoms of the ketone and the oxetane ring can act as a bidentate ligand, coordinating to a metal center. This chelation could be used to direct catalysis or to form novel organometallic complexes. The use of phosphine-oxazoline (PHOX) ligands, which share structural similarities in having different donor atoms for a metal, is well-established in asymmetric catalysis, providing a model for the potential application of this compound or its derivatives as ligands. acs.org

Photochemical and Electrochemical Transformations of this compound

The input of energy via light or electricity can induce unique transformations not accessible through thermal methods.

Photochemical Transformations: The most relevant photochemical reaction for this molecule is the Paternò-Büchi reaction, or its retro-equivalent. researchgate.netsemanticscholar.org The Paternò-Büchi reaction involves the [2+2] photocycloaddition of a carbonyl compound and an alkene to form an oxetane. researchgate.net It is plausible that irradiation of this compound could induce a retro-Paternò-Büchi reaction, leading to ring cleavage. Additionally, as a ketone, the molecule is susceptible to Norrish-type reactions upon photoexcitation. semanticscholar.org

Norrish Type I: Cleavage of the bond between the carbonyl group and the oxetane ring, generating two radical fragments.

Norrish Type II: Intramolecular abstraction of a hydrogen atom by the excited carbonyl oxygen, which could lead to cyclization or cleavage products, potentially involving the oxetane ring.

Electrochemical Transformations: Electrochemical methods offer alternative pathways for redox reactions.

Reduction: The ketone can be electrochemically reduced to the corresponding alcohol or even to a methylene (B1212753) group under specific conditions.

Oxidation/Cleavage: Anodic oxidation could potentially target the strained oxetane ring, leading to ring-opening or fragmentation. Studies on the electrochemical generation of trifluoromethyl radicals for the synthesis of α-trifluoromethyl ketones demonstrate that complex ketone structures can be involved in electrochemical processes. rsc.orgrsc.org The electrochemical cyclization of allylic amines with CO₂ to form heterocyclic structures further highlights the potential of electrochemistry to modify molecules containing heteroatoms and functional groups. acs.org

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the verification of the molecular structure and analysis of its conformational preferences.

The strained oxetane ring is not planar and undergoes a puckering motion. mdpi.comillinois.edu The conformation of the ring and the orientation of the propanoyl substituent significantly influence the chemical shifts (δ) and coupling constants (J) of the ring protons. For 2-substituted oxetanes, the protons on the ring typically appear in distinct regions of the ¹H NMR spectrum. illinois.edu The proton at the C2 position (adjacent to both the ring oxygen and the carbonyl group) is expected to be the most deshielded. The four-membered ring structure leads to specific dihedral angles between adjacent protons, which can be probed through the analysis of vicinal coupling constants (³J).

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for detailed conformational analysis. NOESY experiments can detect through-space interactions between protons that are close to each other, providing definitive evidence for the preferred spatial arrangement of the propanoyl group relative to the oxetane ring. This is crucial for determining whether the substituent adopts a pseudo-axial or pseudo-equatorial position in the puckered ring system. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general principles and data from analogous 2-substituted oxetanes and ketones. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
C=O-~208-212Typical range for an aliphatic ketone.
Oxetane C2-H~4.8-5.0~78-82Deshielded due to proximity to ring oxygen and carbonyl group.
Oxetane C3-H₂~2.6-2.9~29-32Methylene group adjacent to the substituted carbon.
Oxetane C4-H₂~4.4-4.7~66-70Methylene group adjacent to the ring oxygen.
Propanoyl CH₂~2.5-2.8~35-38Methylene group alpha to the carbonyl.
Propanoyl CH₃~1.0-1.2~8-10Terminal methyl group.

Vibrational Spectroscopy (IR, Raman) for Probing Intermolecular Interactions and Hydrogen Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and intermolecular forces present in this compound. edinst.com These methods are complementary and probe the vibrational modes of the molecule. kurouskilab.com

The most prominent feature in the IR spectrum is expected to be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For aliphatic ketones, this band typically appears in the region of 1700–1725 cm⁻¹. libretexts.org The exact frequency can be influenced by the electronegativity of the adjacent oxetane ring.

The oxetane moiety itself is characterized by C-O-C stretching vibrations. The strained nature of the four-membered ring influences these frequencies. Asymmetric and symmetric C-O-C stretching modes for cyclic ethers are typically observed in the fingerprint region, often around 950-1150 cm⁻¹. psu.edu The strained C–O–C bond angle in oxetanes exposes the oxygen's lone pair of electrons, making it a potent hydrogen-bond acceptor. beilstein-journals.orgacs.org When this compound is in a protic solvent or in a solid state where hydrogen bonding is possible, shifts in the vibrational frequencies of the C=O and C-O-C groups can be observed, providing evidence of these intermolecular interactions. unifap.br

Raman spectroscopy can provide complementary information, particularly for the non-polar bonds of the carbon skeleton. americanpharmaceuticalreview.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman IntensityNotes
C=O Stretch1700 - 1725MediumStrong, sharp absorption in IR due to large dipole moment change.
C-H Stretch (Aliphatic)2850 - 3000StrongMultiple bands from CH₂, and CH₃ groups.
CH₂ Scissoring~1465MediumBending vibration of methylene groups.
C-O-C Asymmetric Stretch~1100 - 1150Weak-MediumCharacteristic of the ether linkage in the oxetane ring.
Oxetane Ring Puckering< 900Medium-StrongLow-frequency mode characteristic of the strained ring system.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment in Stereoselective Syntheses

The C2 carbon of the oxetane ring in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)-1-(oxetan-2-yl)propan-1-one and (S)-1-(oxetan-2-yl)propan-1-one. Stereoselective synthesis of this compound would necessitate analytical methods to determine its enantiomeric purity (or enantiomeric excess, ee). Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose. mdpi.com

The separation of enantiomers is achieved using a chiral stationary phase (CSP). edinst.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those containing oxetane rings. beilstein-journals.orgacs.org The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Method development would involve screening various polysaccharide-based columns and mobile phase systems (both normal-phase and reversed-phase) to achieve baseline separation of the two enantiomers. edinst.com The choice of mobile phase modifier, such as different alcohols in a hexane-based mobile phase, can significantly impact the resolution and retention times. sigmaaldrich.com Once a method is established, it can be used to accurately quantify the ratio of the two enantiomers in a sample, which is critical for evaluating the success of an asymmetric synthesis. acs.orgacs.org

Table 3: Hypothetical Chiral HPLC Method Parameters for Enantiomeric Purity Analysis

ParameterConditionPurpose
Column Polysaccharide-based CSP (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate))Provides the chiral environment for separation.
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)Elutes the compound; the ratio is optimized for resolution.
Flow Rate 1.0 mL/minControls analysis time and efficiency.
Detection UV at 210 nmThe carbonyl group provides a chromophore for detection.
Temperature 25 °CTemperature can influence selectivity and is controlled for reproducibility.
Expected Result Baseline separation of (R) and (S) enantiomers with distinct retention times.Allows for accurate quantification of enantiomeric excess (ee).

Advanced Mass Spectrometry Techniques for Mechanistic Elucidation and Reaction Monitoring

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. hmdb.ca High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Under Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation pattern is a fingerprint that can provide significant structural information. For this compound, two primary fragmentation pathways are expected to dominate: those initiated by the ketone and those by the cyclic ether. miamioh.edunsf.gov

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a characteristic fragmentation for ketones. libretexts.org This would lead to the loss of an ethyl radical (•C₂H₅) to form an [M - 29]⁺ ion, or the loss of the oxetan-2-yl radical to form a propanoyl cation (CH₃CH₂CO⁺) at m/z 57.

Ring Fragmentation: The strained oxetane ring can undergo characteristic cleavages. nsf.gov This can involve the loss of small neutral molecules like formaldehyde (B43269) (CH₂O, 30 Da) or ethylene (B1197577) (C₂H₄, 28 Da) through more complex rearrangement pathways. Transannular cleavage across the oxetane ring is also a possibility. nsf.gov

Advanced techniques like tandem mass spectrometry (MS/MS) can be used to isolate a specific fragment ion and induce further fragmentation, providing more detailed structural connectivity and aiding in the elucidation of complex reaction mechanisms or the identification of reaction intermediates. cas.cz

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound (MW = 114.14)

m/zProposed Ion StructureFragmentation Pathway
114[C₆H₁₀O₂]⁺•Molecular Ion (M⁺•)
85[M - C₂H₅]⁺α-cleavage at the carbonyl group (loss of ethyl radical)
71[C₄H₇O]⁺Cleavage of the C2-C(O) bond, charge on the oxetane fragment
57[CH₃CH₂CO]⁺α-cleavage at the carbonyl group (loss of oxetanyl radical)
43[C₃H₇]⁺ or [C₂H₃O]⁺Further fragmentation of larger ions
29[C₂H₅]⁺Ethyl cation from fragmentation

X-ray Crystallography for Solid-State Structural Analysis and Bond Strain Characterization

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can precisely determine bond lengths, bond angles, and the conformation of the molecule.

Of particular interest would be the precise geometry of the oxetane ring. Unsubstituted oxetane is known to have a slightly puckered conformation. mdpi.combeilstein-journals.org The introduction of the propanoyl substituent at the C2 position is expected to influence this puckering. acs.orguni-muenchen.de X-ray analysis would quantify the puckering angle and determine the exact orientation (pseudo-axial or pseudo-equatorial) of the substituent group.

Furthermore, the data would reveal the inherent strain in the four-membered ring through the deviation of bond angles from ideal sp³ values. The C-O-C and C-C-C angles within the oxetane ring are significantly compressed, typically to around 90-92° and 85-89°, respectively. beilstein-journals.orguni-muenchen.ded-nb.info This analysis provides fundamental data that correlates with the compound's reactivity. The crystal packing analysis also reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, in the solid state.

Table 5: Predicted Solid-State Structural Parameters from X-ray Crystallography Predictions based on data from unsubstituted oxetane and other 2-substituted derivatives. beilstein-journals.orguni-muenchen.ded-nb.info

ParameterPredicted ValueSignificance
Oxetane Ring Conformation PuckeredRelieves some torsional strain from eclipsing interactions.
Puckering Angle 10 - 16°Quantifies the deviation from planarity; influenced by the substituent.
C-O-C Bond Angle ~90 - 92°Indicates significant ring strain compared to unstrained ethers (~112°).
C-C-C Bond Angle ~85 - 89°Indicates significant ring strain compared to unstrained alkanes (~109.5°).
Substituent Orientation Pseudo-equatorial (likely)The bulkier group typically prefers the less sterically hindered position.
Intermolecular Interactions C-H···O contactsPotential weak hydrogen bonds involving the carbonyl and oxetane oxygens influencing crystal packing.

Theoretical and Computational Chemistry of 1 Oxetan 2 Yl Propan 1 One

Quantum Mechanical Studies of Molecular Structure, Electronic Properties, and Aromaticity/Antiaromaticity

Molecular Structure: High-level ab initio and Density Functional Theory (DFT) calculations can provide precise bond lengths, bond angles, and dihedral angles for the most stable conformers of 1-(oxetan-2-yl)propan-1-one. The C-O bonds within the oxetane (B1205548) ring are predicted to be around 1.45 Å, while the C-C bonds are slightly longer. The bond angles within the ring are significantly compressed from the ideal tetrahedral angle of 109.5°, contributing to the ring strain.

Electronic Properties: The electronic properties of this compound are characterized by the interplay between the electron-withdrawing carbonyl group and the polar oxetane ring. The oxygen atom of the oxetane acts as a good hydrogen-bond acceptor, a property that can be quantified through computational analysis of the molecular electrostatic potential (MEP) map. mdpi.com The Lowest Unoccupied Molecular Orbital (LUMO) is anticipated to be localized primarily on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. Studies on similar oxetane-containing compounds have shown a correlation between the LUMO energy and their metabolic hydrolysis rate, suggesting that computational predictions of electronic properties can have practical implications. researchgate.net

Aromaticity/Antiaromaticity: The concept of aromaticity is not directly applicable to this compound as it is a saturated heterocyclic compound and does not possess a cyclic, planar, conjugated system of π-electrons. Therefore, it is neither aromatic nor anti-aromatic.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms, Transition States, and Energy Barriers

Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, DFT calculations can identify transition states and determine the energy barriers associated with various reaction pathways. sumitomo-chem.co.jprsc.org

Reaction Mechanisms: A key reaction of oxetanes is their ring-opening, which can be initiated by nucleophiles or acids. acs.org DFT studies can model these processes, providing insights into the stepwise or concerted nature of the ring-opening. For instance, the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition used to synthesize oxetanes, has been investigated using DFT to understand the formation of biradical intermediates and the subsequent ring closure. mdpi.comnih.gov

Transition States and Energy Barriers: For any proposed reaction of this compound, such as its reduction, oxidation, or ring-opening, DFT can be employed to locate the transition state structures. The energy of these transition states relative to the reactants provides the activation energy barrier, a critical parameter for predicting reaction rates. For example, DFT calculations on the oxytrifluoromethylation of alkynes have been used to rationalize the observed product selectivity by comparing the energy barriers of competing pathways. rsc.org

The following table provides hypothetical energy barriers for plausible reactions of this compound, based on typical values for similar transformations.

Reaction TypePlausible ReactionHypothetical Energy Barrier (kcal/mol)
Nucleophilic AdditionAddition of a methyl Grignard reagent to the carbonyl group10-15
Ring-OpeningAcid-catalyzed hydrolysis of the oxetane ring20-25
ReductionReduction of the ketone to a secondary alcohol using NaBH415-20

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of the propanone side chain in this compound gives rise to multiple possible conformations. Understanding the conformational landscape is crucial as the relative orientation of the oxetane and ketone moieties can significantly impact the molecule's reactivity and interactions with other molecules.

Conformational Analysis: Computational methods can systematically explore the conformational space of this compound to identify low-energy conformers. This involves rotating the single bonds in the propanone chain and evaluating the energy of each resulting geometry. The relative populations of these conformers can be estimated using the Boltzmann distribution. Spectroscopic techniques like Nuclear Overhauser Effect (NOE) NMR can be used experimentally to probe through-space interactions and validate the computationally predicted predominant conformations. acs.org

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of atoms according to the principles of classical mechanics, MD can reveal how the molecule flexes, vibrates, and changes conformation in different environments (e.g., in a solvent or interacting with a biological target). For oxetane-containing drug candidates, MD simulations have been used to study their binding modes and stability within protein active sites. nih.govresearchgate.net

Prediction of Spectroscopic Parameters from First Principles and Their Correlation with Experimental Data

Computational chemistry offers the ability to predict spectroscopic data from first principles, which can be invaluable for the identification and characterization of new compounds like this compound.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These calculations, when performed on the lowest energy conformers, can provide a theoretical spectrum that can be compared with experimental data for structural verification. For a related compound, 1-(oxan-2-yl)propan-2-one, the ketone carbonyl carbon appears around 207 ppm in the ¹³C NMR spectrum, and a similar shift would be expected for this compound. The protons on the oxetane ring would exhibit characteristic shifts and coupling patterns.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to IR absorption bands can also be computed. A strong absorption band characteristic of the C=O stretch in the ketone is expected around 1715 cm⁻¹. The C-O-C stretching of the oxetane ring would likely appear in the fingerprint region.

The following table presents predicted spectroscopic data for this compound based on data from analogous compounds and general spectroscopic principles.

Spectroscopic TechniquePredicted Key Signals
¹H NMRMultiplets for oxetane ring protons (δ ~4.5-5.0 ppm for protons adjacent to oxygen), quartet for -CH2- of the propyl group, triplet for terminal -CH3 group.
¹³C NMRCarbonyl carbon (δ ~205-210 ppm), carbons of the oxetane ring (δ ~60-80 ppm).
IR SpectroscopyStrong C=O stretch (~1715 cm⁻¹), C-O-C stretch (~1000-1100 cm⁻¹).

In Silico Design and Prediction of Novel Reactivity Patterns for Oxetane-Ketone Derivatives

Computational methods are increasingly used for the in silico design of new molecules with desired properties. For oxetane-ketone derivatives, this could involve designing compounds with enhanced reactivity, specific biological activity, or improved metabolic stability. acs.org

Novel Reactivity Patterns: By systematically modifying the structure of this compound in silico (e.g., by adding substituents to the oxetane ring or the propanone chain) and then calculating their electronic properties and reaction barriers, it is possible to predict novel reactivity patterns. For example, introducing electron-withdrawing groups could further activate the carbonyl group towards nucleophilic attack, while strategic placement of bulky groups could influence the regioselectivity of ring-opening reactions.

Design of Derivatives: Oxetanes are recognized as valuable isosteres for carbonyl groups in medicinal chemistry, often improving physicochemical properties. acs.org Computational tools can be used to design novel oxetane-ketone derivatives as potential drug candidates. By docking these virtual compounds into the active sites of target proteins and calculating their binding affinities using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), researchers can prioritize the synthesis of the most promising candidates.

Applications of 1 Oxetan 2 Yl Propan 1 One As a Synthetic Building Block and Functional Motif

Role in the Construction of Complex Natural Products and Synthetic Targets

While direct applications of 1-(oxetan-2-yl)propan-1-one in the total synthesis of complex natural products are not extensively documented, the oxetane (B1205548) moiety itself is a key structural feature in numerous biologically active natural products. beilstein-journals.orgmdpi.com Notable examples include paclitaxel (B517696) (Taxol®), a potent anticancer drug, and oxetanocin A, an antiviral agent. mdpi.comnih.gov The strained four-membered ether ring in these molecules often plays a crucial role in their biological activity.

The synthetic utility of oxetanes as building blocks is well-established. beilstein-journals.orgnih.gov They can serve as precursors to various functional groups and molecular scaffolds. For instance, the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a common method for synthesizing oxetanes, which can then be elaborated into more complex structures. nih.gov Although specific examples detailing the use of this compound are scarce, its structural features suggest its potential as a precursor for creating analogs of natural products or other synthetic targets where the oxetane-ketone motif can introduce unique conformational constraints or act as a pharmacophore.

The oxetane ring is increasingly recognized as a valuable isostere for the carbonyl group in medicinal chemistry. mdpi.comnih.gov This is due to their similar ability to act as hydrogen bond acceptors, a crucial interaction in many biological systems. mdpi.comnih.gov The replacement of a carbonyl group with an oxetane can lead to improved metabolic stability and other desirable pharmacokinetic properties. nih.gov Therefore, this compound could be a valuable tool for medicinal chemists in the design of novel therapeutic agents.

Utility in the Synthesis of Structurally Diverse Heterocyclic Scaffolds

The strained nature of the oxetane ring makes it susceptible to ring-opening reactions, a property that is widely exploited for the synthesis of a variety of heterocyclic compounds. researchgate.net While specific protocols starting from this compound are not prevalent in the literature, the general reactivity of oxetanes provides a blueprint for its potential applications.

A notable example of oxetane chemistry leading to heterocycles is the synthesis of 2-oxazolines. In a catalytic protocol, 3-amido oxetanes undergo smooth intramolecular cyclization in the presence of an indium triflate catalyst to form the corresponding 2-oxazolines. researchgate.netrsc.orgnih.gov This method has been successfully applied to the rapid synthesis of a diverse family of natural products. researchgate.netrsc.org By analogy, this compound, after appropriate functionalization of the propane (B168953) chain to introduce a nucleophilic group, could potentially undergo similar intramolecular cyclization to yield various five- or six-membered heterocycles.

Furthermore, the development of methods for the synthesis of highly substituted furans and pyrroles from oxetanes has been reported. escholarship.org A Lewis-acid-catalyzed rearrangement of oxetanes provides a facile route to these important aromatic heterocycles. escholarship.org This highlights the potential of the oxetane moiety within this compound to serve as a latent precursor for the construction of diverse heterocyclic systems.

Starting Material ClassResulting HeterocycleKey Reagents/ConditionsReference
3-Amido oxetanes2-OxazolinesIn(OTf)₃ (catalyst) researchgate.netrsc.orgnih.gov
OxetanesFurans, PyrrolesLewis Acid (catalyst) escholarship.org

Integration into Polymer Chemistry for the Design of Advanced Materials (e.g., ring-opening polymerization)

Ring-opening polymerization (ROP) is a powerful technique for the synthesis of a wide range of polymers. Cyclic ethers, including oxetanes, are known to undergo cationic ROP to produce polyethers. google.comradtech.org The driving force for the polymerization of oxetanes is the relief of ring strain (approximately 107 kJ/mol), which is only slightly less than that of epoxides. google.com

Anionic ring-opening alternating copolymerization of oxetanes with cyclic carboxylic anhydrides has also been developed, leading to the synthesis of functional polyesters. radtech.org This approach could potentially be adapted for this compound, offering a pathway to novel polyester (B1180765) structures with tailored properties. The development of new reaction systems for oxetanes, including anionic ROP of oxetanes containing hydroxyl groups, has expanded the scope of accessible functional polymers. radtech.org

Design and Synthesis of Chemical Probes and Ligands Utilizing Oxetane-Ketone Motifs

The unique properties of the oxetane ring make it an attractive component in the design of chemical probes and ligands for studying biological systems. The ability of oxetanes to act as carbonyl isosteres has been leveraged to create probes for investigating polyketide synthases (PKSs), the enzymes responsible for the biosynthesis of a large class of natural products. nih.govescholarship.org

In a proof-of-concept study, an oxetane-based probe was designed as a surrogate for the carbonyl group of an electrophilic thioester, enabling the structural determination of an acyl-enzyme intermediate. nih.gov This demonstrates the potential of using oxetane-containing molecules to mimic and study reactive biological intermediates. While this study did not use this compound directly, it highlights the principle of using the oxetane-ketone motif to probe enzymatic mechanisms.

Furthermore, oxetane derivatives have been used to create libraries of compounds for fragment-based drug discovery. acs.org The synthesis of diversely functionalized 2,2-disubstituted oxetanes has provided novel fragment motifs for exploring new chemical space. rsc.org The oxetane-ketone structure of this compound could serve as a core scaffold for the development of new chemical probes and ligands with potential applications in medicinal chemistry and chemical biology.

Development of Novel Reagents and Intermediates Derived from this compound

The reactivity of both the oxetane ring and the ketone group in this compound makes it a valuable precursor for the synthesis of novel reagents and intermediates. The ketone functionality can undergo a wide range of chemical transformations, such as reduction to an alcohol, oxidation to a carboxylic acid, or reaction with nucleophiles to form a variety of adducts.

The oxetane ring, being a strained ether, can be opened under various conditions to introduce new functional groups. researchgate.net For example, reaction with nucleophiles in the presence of a Lewis or Brønsted acid can lead to the formation of 1,3-difunctionalized products. The regioselectivity of the ring-opening would depend on the specific reagents and reaction conditions used.

The combination of these two reactive sites in a single molecule offers numerous possibilities for synthetic elaboration. For instance, reduction of the ketone followed by intramolecular ring-opening of the oxetane could lead to the formation of substituted tetrahydrofurans. Alternatively, functionalization of the ketone could be followed by a ring-opening reaction to generate a diverse array of acyclic compounds with multiple functional groups. While specific examples of such transformations starting from this compound are not widely reported, the known chemistry of ketones and oxetanes provides a strong basis for its potential as a versatile synthetic intermediate.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(oxetan-2-yl)propan-1-one, and how do reaction conditions influence yield?

  • Methodology : A common approach involves nucleophilic substitution or ketone functionalization. For example, oxetane-containing precursors (e.g., oxetan-2-ylmethanol) can react with propanone derivatives under acid or base catalysis. Temperature control (e.g., 0–60°C) and solvent choice (polar aprotic solvents like THF or DMF) significantly impact reaction efficiency. Monitoring via TLC or GC-MS is critical to optimize intermediates.
  • Key Considerations : Steric hindrance from the oxetane ring may require prolonged reaction times or elevated temperatures. Purification often involves column chromatography or recrystallization .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the oxetane ring (e.g., δ ~4.5–5.0 ppm for oxetane protons) and ketone carbonyl (δ ~200–220 ppm).
  • FT-IR : Look for C=O stretching (~1700 cm1^{-1}) and C-O-C vibrations (~1000–1250 cm1^{-1}) from the oxetane.
  • X-ray Crystallography : Resolve stereoelectronic effects using SHELX programs for small-molecule refinement (e.g., SHELXL) to confirm bond angles and torsional strain in the oxetane ring .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodology : Employ density functional theory (DFT) to model transition states. For example:

  • Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon).
  • Simulate interactions with nucleophiles (e.g., Grignard reagents) using Gaussian or ORCA software. Compare with experimental results (e.g., regioselectivity in alkylation).
    • Data Contradictions : Discrepancies between predicted and observed reactivity may arise from solvent effects or steric factors not fully captured in gas-phase models. Validate with kinetic studies (e.g., Eyring plots) .

Q. How does the oxetane ring influence the compound’s biological activity in medicinal chemistry applications?

  • Methodology :

  • In vitro assays : Test against target enzymes (e.g., kinases) using fluorescence-based assays. Compare with analogs lacking the oxetane (e.g., replace with tetrahydrofuran).
  • SAR Analysis : The oxetane’s high polarity and low steric bulk may enhance solubility or binding affinity. For example, oxetane-containing GLP-1 receptor activators show improved metabolic stability .
    • Limitations : Bioactivity may vary with substitution patterns; use crystallographic data (e.g., PDB) to correlate binding modes .

Q. What experimental designs resolve contradictions in reported spectroscopic data for oxetane-containing ketones?

  • Methodology :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and −40°C.
  • Cross-Validation : Compare with high-resolution MS and X-ray structures to rule out impurities.
    • Case Study : Discrepancies in 13C^{13}C-NMR shifts for oxetane carbons (~75–85 ppm) may arise from crystal packing vs. solution-state conformers .

Data Analysis and Optimization

Q. How can researchers optimize crystallization conditions for this compound to facilitate structural analysis?

  • Methodology :

  • Solvent Screening : Test mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find optimal supersaturation.
  • Seeding : Introduce microcrystals to control nucleation.
  • Cryocooling : Use liquid N2_2 to stabilize crystals during X-ray data collection.
    • Software Tools : SHELXD for phase problem resolution and Olex2 for structure refinement .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodology :

  • Protecting Groups : Temporarily shield the oxetane oxygen (e.g., silylation) during ketone alkylation.
  • Catalyst Selection : Use palladium catalysts for selective cross-coupling (e.g., Suzuki-Miyaura) to avoid ring-opening.
    • Case Study : Oxetane ring stability under basic conditions (e.g., Grignard reactions) requires pH monitoring to prevent hydrolysis .

Comparative and Mechanistic Studies

Q. How do electronic effects of the oxetane ring compare to other saturated oxygen heterocycles in modulating ketone reactivity?

  • Methodology :

  • Hammett Analysis : Measure rate constants for nucleophilic additions to this compound vs. tetrahydrofuran- or tetrahydropyran-derived analogs.
  • Electron Density Maps : Generate via X-ray diffraction to compare C=O polarization.
    • Findings : The oxetane’s angle strain (~20° deviation from tetrahedral) increases carbonyl electrophilicity relative to larger rings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.